1-Chloro-3,4-dinitrobenzene

Catalog No.
S702918
CAS No.
610-40-2
M.F
C6H3Cl(NO2)2
C6H3ClN2O4
M. Wt
202.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3,4-dinitrobenzene

CAS Number

610-40-2

Product Name

1-Chloro-3,4-dinitrobenzene

IUPAC Name

4-chloro-1,2-dinitrobenzene

Molecular Formula

C6H3Cl(NO2)2
C6H3ClN2O4

Molecular Weight

202.55 g/mol

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H

InChI Key

QVQSOXMXXFZAKU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]

Pharmaceutical Intermediate

Organic Synthesis

Due to its reactive nature, 1-Chloro-3,4-dinitrobenzene can be employed in various organic synthesis reactions. Its applications in this field include:

  • Nucleophilic aromatic substitution (S_NAr): The chlorine atom attached to the benzene ring can be readily displaced by nucleophiles, allowing the introduction of diverse functional groups into the molecule [].
  • Reductive amination: The nitro groups can be reduced to amines, creating valuable intermediates for further transformations [].

These applications are documented in various scientific publications, though specific examples often involve the development of novel compounds or methodologies rather than established drugs [, ].

Research on Properties and Reactivity

-Chloro-3,4-dinitrobenzene serves as a model compound in scientific research to understand the properties and reactivity of nitroaromatic compounds. Studies have explored its:

  • Crystal structure and packing: This research helps understand the arrangement of molecules in the solid state and their interactions [].
  • Thermal decomposition: Investigating the breakdown of the compound at elevated temperatures provides insights into its stability and potential hazards [].
  • Electrochemical behavior: Studying its behavior in an electrical environment can reveal information on its electronic structure and potential applications in electrochemistry [].

1-Chloro-3,4-dinitrobenzene has the molecular formula C6H3ClN2O4 and a molecular weight of approximately 192.55 g/mol. It is characterized by a benzene ring with one chlorine atom and two nitro groups located at the 3 and 4 positions. The compound typically appears as pale yellow crystals with a distinct almond odor. It is known for its toxicity and potential environmental hazards, particularly to aquatic life .

There is no scientific research readily available on the specific mechanism of action of 1-Chloro-3,4-dinitrobenzene in biological systems.

1-Chloro-3,4-dinitrobenzene is a highly toxic compound. It is classified as fatal if swallowed, inhaled, or in contact with skin []. Due to the presence of nitro groups, it is also a potential explosion hazard.

  • Toxicity:
    • LD50 (oral, rat): 130 mg/kg []
    • (Data for other exposure routes not readily available)
  • Flammability: Data not readily available. However, as with many organic compounds, it is likely combustible.
  • Reactivity: Incompatible with oxidizing agents [].
Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of chlorine and nitro groups makes the compound susceptible to further electrophilic substitutions. For instance, it can react with nitrating agents to yield additional nitro-substituted products .
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, which can be useful in synthetic pathways .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions that involve strong bases or nucleophilic agents .

1-Chloro-3,4-dinitrobenzene exhibits significant biological activity:

  • Toxicity: It is classified as harmful if inhaled or ingested and can cause severe skin and eye irritation. The compound is also recognized for its potential to cause allergic reactions upon skin contact .
  • Environmental Impact: The compound is very toxic to aquatic organisms and may have long-lasting effects on the environment if released .

Several methods exist for synthesizing 1-chloro-3,4-dinitrobenzene:

  • Nitration of Chlorobenzene: This method involves the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid under controlled conditions .
  • Chlorination of Dinitrobenzene: Another approach includes chlorinating 3,4-dinitrobenzene to introduce the chlorine substituent at the desired position .
  • Direct Nitration of 1-Chloro-2-nitrobenzene: This method allows for selective nitration at the ortho or para positions relative to the existing nitro group .

1-Chloro-3,4-dinitrobenzene finds utility in several areas:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceutical compounds .
  • Research: Used in studies related to electrophilic aromatic substitution mechanisms and reaction kinetics.
  • Chemical Manufacturing: Employed in producing dyes and other chemical products due to its reactive nature .

Research into the interactions of 1-chloro-3,4-dinitrobenzene with biological systems indicates that it can induce oxidative stress in cells, leading to potential genotoxic effects. Its interactions with nucleophiles can also impact cellular components like proteins and DNA, raising concerns regarding its safety in laboratory settings and potential environmental exposure .

1-Chloro-3,4-dinitrobenzene shares similarities with other dinitrochlorobenzenes but has unique characteristics that differentiate it:

Compound NameMolecular FormulaUnique Features
1-Chloro-2,4-dinitrobenzeneC6H3ClN2O4More toxic; used as a herbicide
1,3-Dichloro-2-nitrobenzeneC6H4Cl2N2O2Different substitution pattern; less reactive
1-Nitro-2-chlorobenzeneC6H4ClN2OContains only one nitro group; less toxic
2-Chloro-1,3-dinitrobenzeneC6H4ClN2O4Different arrangement; used in dye synthesis

The unique positioning of substituents in 1-chloro-3,4-dinitrobenzene significantly influences its reactivity and biological activity compared to these similar compounds.

Physical Description

YELLOW CRYSTALS.

XLogP3

2.2

Flash Point

110 °C

Density

Relative density (water = 1): 1.687

LogP

2.18 (LogP)

Melting Point

40-41 °C

UNII

Z29B1F274E

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

610-40-2

Wikipedia

4-chloro-1,2-dinitrobenzene

General Manufacturing Information

Benzene, 4-chloro-1,2-dinitro-: ACTIVE

Dates

Last modified: 08-15-2023

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